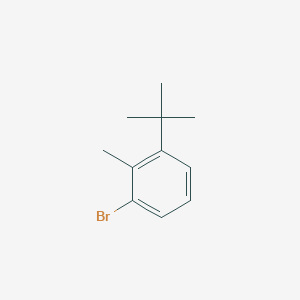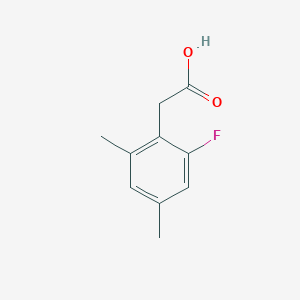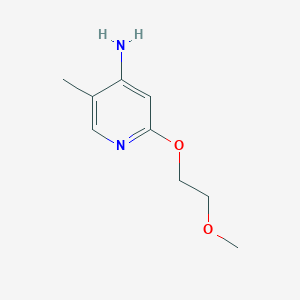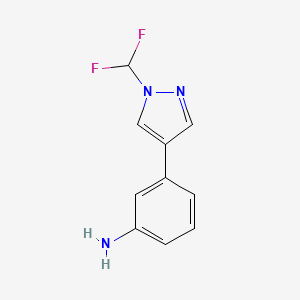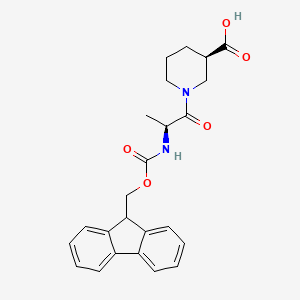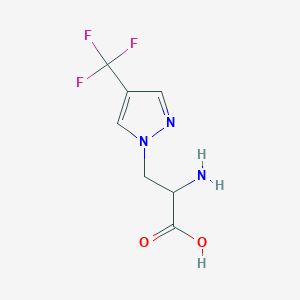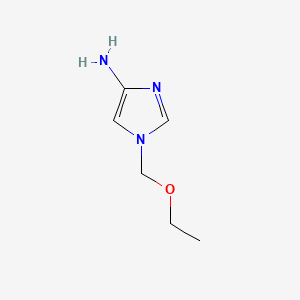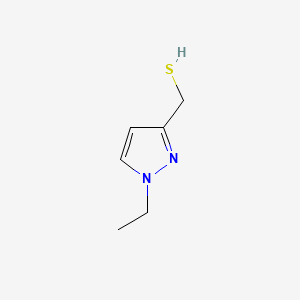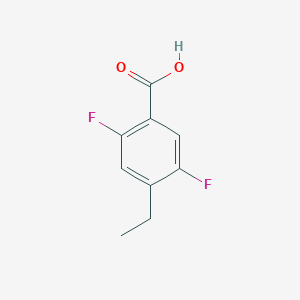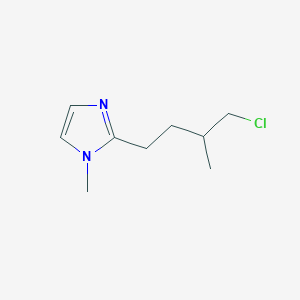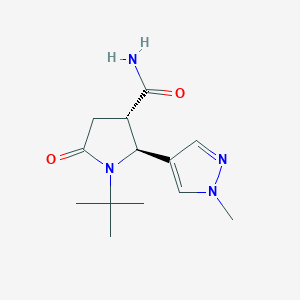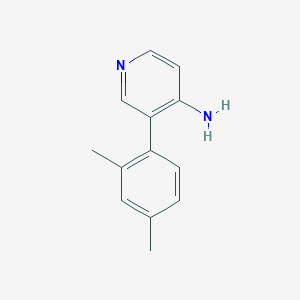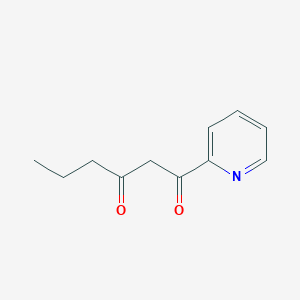
1-(Pyridin-2-yl)hexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)hexane-1,3-dione is an organic compound characterized by the presence of a pyridine ring attached to a hexane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)hexane-1,3-dione can be synthesized through a multicomponent reaction involving pyridine-2-carboxaldehyde, hexane-1,3-dione, and appropriate catalysts. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium methoxide .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
1-(Pyridin-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hexane derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hexane derivatives, and complex organic molecules that can be further utilized in synthetic chemistry .
科学的研究の応用
1-(Pyridin-2-yl)hexane-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 1-(Pyridin-2-yl)hexane-1,3-dione involves its interaction with various molecular targets, primarily through its pyridine ring. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its derivatives may interact with cellular receptors and enzymes, modulating biological activities .
類似化合物との比較
Similar Compounds
1-(Pyridin-2-yl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
1,3-Di(pyridin-2-yl)propane-1,3-dione: Contains two pyridine rings, offering different reactivity and applications.
Uniqueness
1-(Pyridin-2-yl)hexane-1,3-dione stands out due to its specific hexane backbone, which provides unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns .
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1-pyridin-2-ylhexane-1,3-dione |
InChI |
InChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3 |
InChIキー |
BQJVUJRKOQEKRK-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CC(=O)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


